molecular formula C24H23N3O4S B2573749 2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899962-35-7

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2573749
CAS RN: 899962-35-7
M. Wt: 449.53
InChI Key: BJLHTSFBBWSNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a combination of several ring structures, including a cyclopentyl ring, a benzofuro ring, and a pyrimidin ring . The exact arrangement of these rings and the positions of the various functional groups would be determined by the specific synthesis process used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties can be inferred from its molecular formula and weight, such as its likely solid state at room temperature and its solubility in various solvents .

Scientific Research Applications

Anti-Tumor Activity

The compound has been investigated for its potential as an anti-tumor agent. Specifically, it inhibits c-Met kinase, a protein associated with cancer cell growth and metastasis. In a study, compound 22i demonstrated excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines, with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

Cyclopropane Biosynthesis Research

Given its unique structure, this compound could be relevant in the study of cyclopropane biosynthesis. Cyclopropanes are essential components of natural products and play crucial roles in biological processes. Investigating whether this compound participates in cyclopropane biosynthesis pathways could yield valuable insights .

Pyrrole Derivatives Synthesis

The compound’s oxazolone moiety suggests potential applications in pyrrole derivatives synthesis. Researchers have successfully developed a base-catalyzed cyclization reaction between isocyanides and arylidene-substituted oxazolones to form 2,3,4-trisubstituted and 2,2,3,4-tetrasubstituted pyrrole derivatives. Exploring its reactivity in such reactions could lead to novel pyrrole-based compounds .

Safety and Hazards

This compound is not intended for human or veterinary use and is for research use only. Therefore, it should be handled with appropriate safety precautions to avoid exposure.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its chemical reactivity, and its potential biological activity. Given its complex structure, it could also serve as a starting point for the development of new compounds with modified properties .

properties

IUPAC Name

2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-30-17-12-10-15(11-13-17)25-20(28)14-32-24-26-21-18-8-4-5-9-19(18)31-22(21)23(29)27(24)16-6-2-3-7-16/h4-5,8-13,16H,2-3,6-7,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLHTSFBBWSNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

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